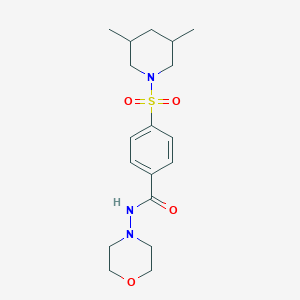
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-morpholinobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually involves the IUPAC name, other names (if any), and the class of compounds it belongs to.
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Antimicrobial and Modulating Activity
Compounds with morpholine and sulfonyl groups, similar to the one mentioned, have shown antimicrobial and modulating activities. For example, a study on the modulation of antibiotic activity against multidrug-resistant strains by 4-(Phenylsulfonyl) morpholine demonstrated its potential in combating resistant bacterial and fungal strains. This compound, by combining with antibiotics, could lower the minimum inhibitory concentration (MIC) necessary for effective treatment, suggesting a role in enhancing antibiotic efficacy against resistant pathogens (Oliveira et al., 2015).
Anticancer Research
The morpholine group is a common feature in various anticancer agents due to its ability to enhance solubility and bioavailability. For instance, some morpholine derivatives have been evaluated for their anticancer activity. These compounds have shown promising inhibition of cancer cell lines, indicating the potential of morpholine-containing compounds in cancer therapy research (Gaur et al., 2022).
Neurological Applications
Some derivatives containing morpholine and sulfonyl groups have been studied for their effects on neurological conditions. For example, an orally active, water-soluble neurokinin-1 receptor antagonist, suitable for clinical administration, exhibited effectiveness in preclinical tests relevant to emesis and depression, highlighting the therapeutic potential of such compounds in treating neurological disorders (Harrison et al., 2001).
Antioxidant and Protective Effects
Compounds with sulfonyl and morpholine groups have also been investigated for their protective effects against oxidative stress. A study on dimethyl sulfoxide (DMSO), a solvent frequently used in scientific research, highlighted its ability to suppress excitotoxic death in hippocampal neurons, suggesting a potential use in treating neurodegenerative conditions (Lu & Mattson, 2001).
Antiviral Properties
Research on morpholine derivatives has extended to antiviral properties as well. For instance, a study on the synthesis and antiviral activity of morpholine substituted sulfonamide and urea derivatives against an avian paramyxovirus demonstrated significant antiviral activity, suggesting the utility of these compounds in developing new antiviral therapies (Selvakumar et al., 2018).
Safety And Hazards
This involves the study of the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.
Future Directions
This involves potential future research directions. It could include potential applications, improvements in synthesis, etc.
Please consult with a chemical database or a chemist for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-14-11-15(2)13-21(12-14)26(23,24)17-5-3-16(4-6-17)18(22)19-20-7-9-25-10-8-20/h3-6,14-15H,7-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQDLKQAMCSIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-morpholinobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

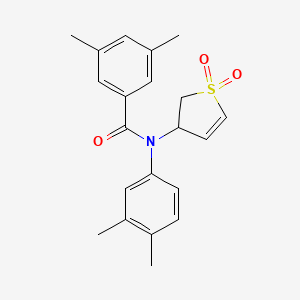
![Ethyl 4-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2823369.png)
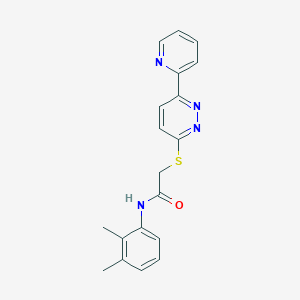
![N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2823371.png)
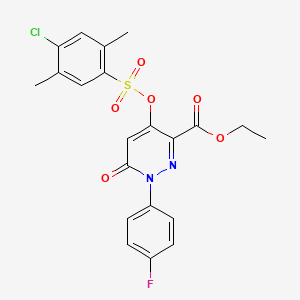
![5-(2-Chlorophenyl)-7-methoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2823374.png)
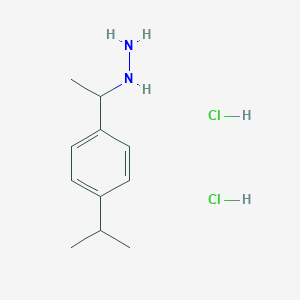
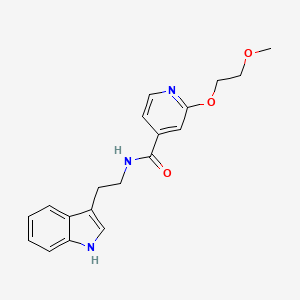
![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2823381.png)
![N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide](/img/structure/B2823383.png)
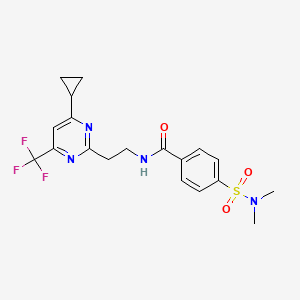
![[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2823387.png)
![4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran](/img/structure/B2823388.png)
![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2823391.png)